9-Bromo-1,2,6,7-tetrahydro-5H-pyrido[3,2,1-ij]quinolin-3-one
CAS No.: 57369-19-4
Cat. No.: VC3386708
Molecular Formula: C12H12BrNO
Molecular Weight: 266.13 g/mol
* For research use only. Not for human or veterinary use.
![9-Bromo-1,2,6,7-tetrahydro-5H-pyrido[3,2,1-ij]quinolin-3-one - 57369-19-4](/images/structure/VC3386708.png)
Specification
CAS No. | 57369-19-4 |
---|---|
Molecular Formula | C12H12BrNO |
Molecular Weight | 266.13 g/mol |
IUPAC Name | 7-bromo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-2-one |
Standard InChI | InChI=1S/C12H12BrNO/c13-10-6-8-2-1-5-14-11(15)4-3-9(7-10)12(8)14/h6-7H,1-5H2 |
Standard InChI Key | CCFWHRWMFHROJU-UHFFFAOYSA-N |
SMILES | C1CC2=C3C(=CC(=C2)Br)CCC(=O)N3C1 |
Canonical SMILES | C1CC2=C3C(=CC(=C2)Br)CCC(=O)N3C1 |
Introduction
Chemical Identity and Fundamental Properties
9-Bromo-1,2,6,7-tetrahydro-5H-pyrido[3,2,1-ij]quinolin-3-one features a complex tricyclic structure with specific functional groups that define its chemical behavior and reactivity profile. The compound is identified by multiple registry numbers in chemical databases and possesses distinct physicochemical properties that differentiate it from related analogs.
Molecular Specifications
The compound's fundamental molecular specifications are summarized in the following table:
Parameter | Value |
---|---|
Molecular Formula | C₁₂H₁₂BrNO |
Molecular Weight | 266.13 g/mol |
SMILES Notation | O=C1CCc2cc(Br)cc3c2N1CCC3 |
CAS Registry Numbers | 57369-19-4, 880815-55-4 |
The molecular formula C₁₂H₁₂BrNO indicates the presence of 12 carbon atoms, 12 hydrogen atoms, one bromine atom, one nitrogen atom, and one oxygen atom . This composition contributes to a molecular weight of 266.13 g/mol, which places the compound in the moderate molecular weight category among organic molecules .
Structural Characteristics and Nomenclature
The complex naming of 9-Bromo-1,2,6,7-tetrahydro-5H-pyrido[3,2,1-ij]quinolin-3-one reflects its intricate molecular architecture. Understanding the structure is essential for comprehending its chemical behavior and potential applications.
Structural Framework
The core structure consists of a pyrido[3,2,1-ij]quinoline system, which features a quinoline backbone fused with a piperidine ring. The bromine substituent is positioned at the 9-position of this tricyclic framework, while the ketone functionality (3-one) introduces a carbonyl group into the molecular structure. This arrangement creates a unique chemical environment that influences the compound's reactivity and potential biological interactions.
Alternative Nomenclature
The compound is recognized by several synonyms in chemical literature, highlighting the complexity of organic chemical nomenclature:
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9-Bromo-1,2,6,7-tetrahydro-5H-pyrido[3,2,1-ij]quinolin-3-one (primary name)
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7-bromo-1-azatricyclo[7.3.1.0,5,13]trideca-5,7,9(13)-trien-2-one
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9-Bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one
These alternative names emphasize different structural aspects of the same molecule, using various conventions of chemical nomenclature to describe the arrangement of atoms and functional groups.
Relationship to Similar Compounds
9-Bromo-1,2,6,7-tetrahydro-5H-pyrido[3,2,1-ij]quinolin-3-one shares structural similarities with several related compounds, providing context for understanding its chemical properties and potential applications.
Structural Analogs
The compound bears structural resemblance to 9-Bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline, also known as 4-Bromojulolidine or 9-Bromo-julolidine . While these compounds share the basic pyrido[3,2,1-ij]quinoline core structure with a bromine substituent, they differ in the presence of the carbonyl group, which significantly alters the electronic properties and reactivity patterns.
Functional Derivatives
Research has also explored functionalized derivatives of this structural class, such as 9-Bromo-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxanilides . These compounds feature additional substituents on the core structure, including hydroxyl groups and carboxamide functionalities, which can modulate biological activity and physicochemical properties.
Pharmacological Properties and Applications
While specific pharmacological data for 9-Bromo-1,2,6,7-tetrahydro-5H-pyrido[3,2,1-ij]quinolin-3-one is limited in the provided search results, insights can be gained from studies on structurally related compounds.
Diuretic Activity
Research on related compounds, particularly 9-bromo-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxanilides, has demonstrated significant diuretic activity . Experimental findings indicate that bromination at the 9-position substantially enhances diuretic properties compared to non-brominated analogs . This suggests that 9-Bromo-1,2,6,7-tetrahydro-5H-pyrido[3,2,1-ij]quinolin-3-one may also exhibit diuretic potential, making it a compound of interest for urological applications.
Structure-Activity Relationships
The observed enhancement of diuretic activity following bromination highlights the importance of the bromine substituent in modulating biological properties. The precise mechanism by which bromination affects diuretic activity remains to be fully elucidated, but may involve alterations in the compound's interaction with biological targets, changes in lipophilicity affecting pharmacokinetic properties, or modifications of electronic properties influencing receptor binding.
Chemical Reactivity and Stability
The chemical behavior of 9-Bromo-1,2,6,7-tetrahydro-5H-pyrido[3,2,1-ij]quinolin-3-one is influenced by its functional groups and structural features. Understanding these properties is essential for handling, storage, and potential application development.
Reactivity Centers
The compound contains several reactive centers that can participate in various chemical transformations:
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The bromine substituent at the 9-position can undergo nucleophilic aromatic substitution or metal-catalyzed coupling reactions.
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The carbonyl group (3-one functionality) can participate in nucleophilic addition reactions, reductions, or condensations.
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The nitrogen atom in the pyrido moiety can act as a Lewis base in various reactions.
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